molecular formula C18H20N4 B3057567 6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile CAS No. 825638-02-6

6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile

Cat. No. B3057567
Key on ui cas rn: 825638-02-6
M. Wt: 292.4 g/mol
InChI Key: HVWMPCSXFINWER-UHFFFAOYSA-N
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Patent
US07288658B2

Procedure details

480 mg (1.642 mmol) 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile were treated with 3.8 ml sulfuric acid (90%) and heated at 80° C. for 1 hour. The mixture was cooled down to 20-25° C. and treated with 20 ml ethyl acetate. 2.0 g sodium hydroxide solution (28%) was added and the organic phase was washed with 6 ml water. Evaporation in vacuo gave 380 mg of 6-(4-methylpiperazin-1-yl)-4-o-tolyl-nicotinamide as a light yellow crystalline foam.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:15]=[C:14]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[CH3:22])[C:11]([C:12]#[N:13])=[CH:10][N:9]=2)[CH2:4][CH2:3]1.S(=O)(=O)(O)[OH:24].[OH-].[Na+]>C(OCC)(=O)C>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:15]=[C:14]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[CH3:22])[C:11]([C:12]([NH2:13])=[O:24])=[CH:10][N:9]=2)[CH2:6][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=NC=C(C#N)C(=C1)C1=C(C=CC=C1)C
Name
Quantity
3.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to 20-25° C.
WASH
Type
WASH
Details
the organic phase was washed with 6 ml water
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=NC=C(C(=O)N)C(=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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